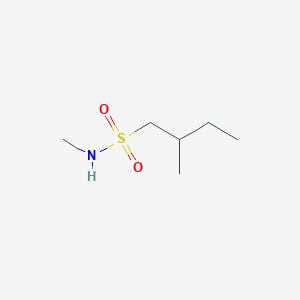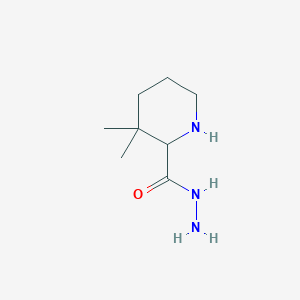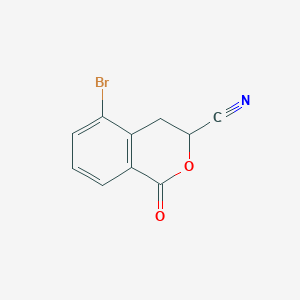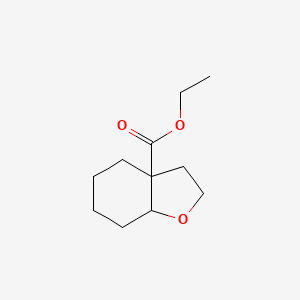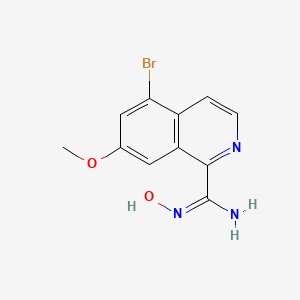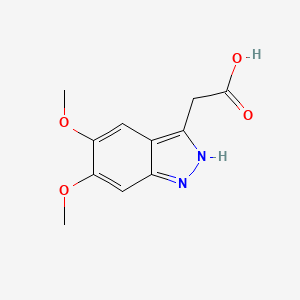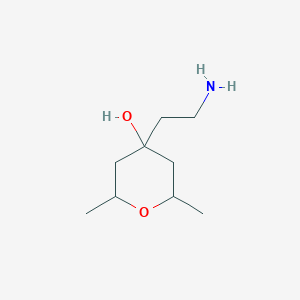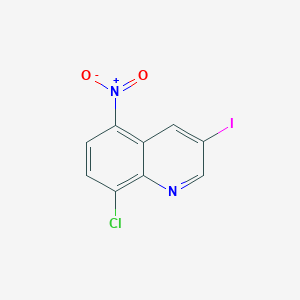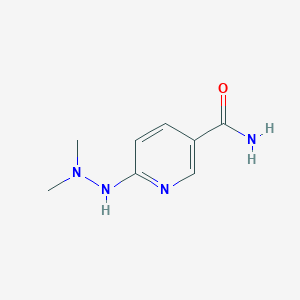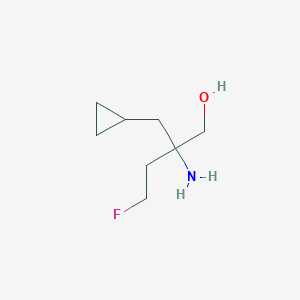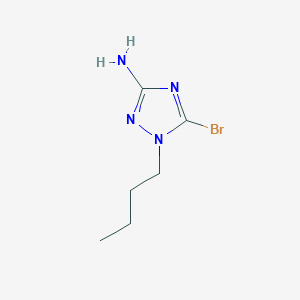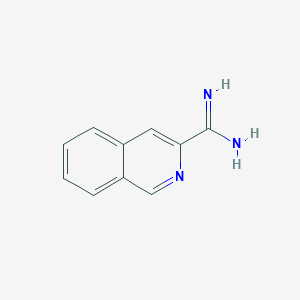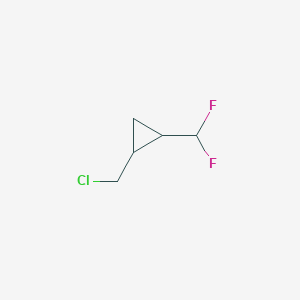
1-(Chloromethyl)-2-(difluoromethyl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-2-(difluoromethyl)cyclopropane is a cyclopropane derivative characterized by the presence of chloromethyl and difluoromethyl groups attached to the cyclopropane ring. Cyclopropane-containing compounds are known for their unique structural and chemical properties, making them valuable in various fields such as medicine, agrochemistry, and materials science .
Métodos De Preparación
The synthesis of 1-(Chloromethyl)-2-(difluoromethyl)cyclopropane can be achieved through various methods. One common approach involves the enantioselective Michael Initiated Ring Closure (MIRC) reactions, which are versatile and efficient for generating cyclopropane rings with excellent enantioselectivity . Another method includes the radical trifluoromethylation of carbon-centered radical intermediates . Industrial production methods often involve the use of catalytic systems to achieve regio-, diastereo-, and enantio-selective reactions .
Análisis De Reacciones Químicas
1-(Chloromethyl)-2-(difluoromethyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, resulting in the formation of various substituted derivatives.
Photochemical Reactions: The compound can undergo selective difluoromethylation or bromo difluoromethylation under photochemical conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include ketones, alcohols, and substituted cyclopropanes.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-2-(difluoromethyl)cyclopropane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-2-(difluoromethyl)cyclopropane involves its interaction with molecular targets and pathways. The compound’s unique structural properties allow it to participate in various chemical reactions, including cyclopropanation and difluoromethylation . These reactions often involve the formation of carbocations, carbanions, or carbon radicals as key intermediates .
Comparación Con Compuestos Similares
1-(Chloromethyl)-2-(difluoromethyl)cyclopropane can be compared with other similar compounds, such as:
Cyclopropenes: These compounds also contain a cyclopropane ring but differ in their substitution patterns and reactivity.
Vinyl Cyclopropanes: Known for their easy opening and capacity to generate dipoles, these compounds are useful building blocks in organic synthesis.
Fluorinated Cyclopropanes: These compounds have similar lipophilicity to trifluoromethyl groups and are emerging motifs for drug discovery.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C5H7ClF2 |
|---|---|
Peso molecular |
140.56 g/mol |
Nombre IUPAC |
1-(chloromethyl)-2-(difluoromethyl)cyclopropane |
InChI |
InChI=1S/C5H7ClF2/c6-2-3-1-4(3)5(7)8/h3-5H,1-2H2 |
Clave InChI |
STZCSUOEHPVDTQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1C(F)F)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


